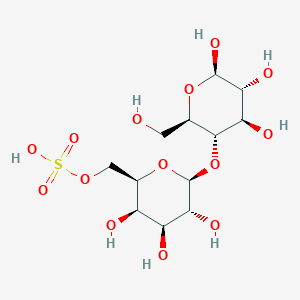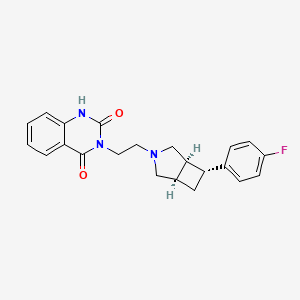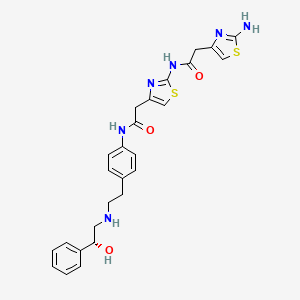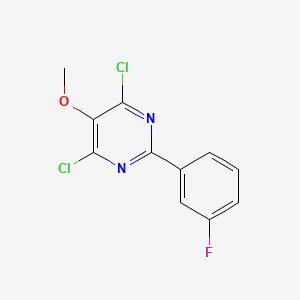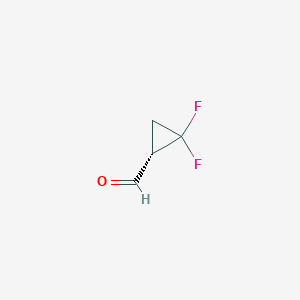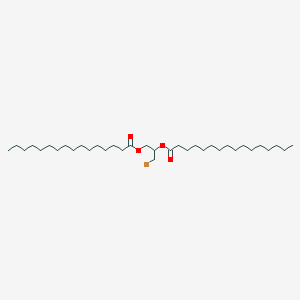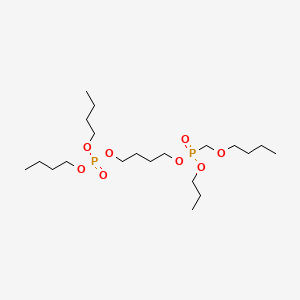
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione is a complex organic compound that features an indole moiety, a thiazolidine ring, and a benzyl group with a hydroxymethyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-halo acid under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Benzyl Group: The benzyl group with a hydroxymethyl substituent can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, diabetes, or infectious diseases.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole and thiazolidine moieties could interact with specific amino acid residues in the target protein, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
5-((1H-Indol-3-yl)methyl)-3-(4-methylbenzyl)thiazolidine-2,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-((1H-Indol-3-yl)methyl)-3-(4-chlorobenzyl)thiazolidine-2,4-dione: Similar structure but with a chlorine substituent.
Uniqueness
The presence of the hydroxymethyl group in 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione may confer unique properties, such as increased solubility or the ability to form hydrogen bonds, which could enhance its biological activity or selectivity.
特性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
3-[[4-(hydroxymethyl)phenyl]methyl]-5-(1H-indol-3-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O3S/c23-12-14-7-5-13(6-8-14)11-22-19(24)18(26-20(22)25)9-15-10-21-17-4-2-1-3-16(15)17/h1-8,10,18,21,23H,9,11-12H2 |
InChIキー |
PGLGWIMRTXUWSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)

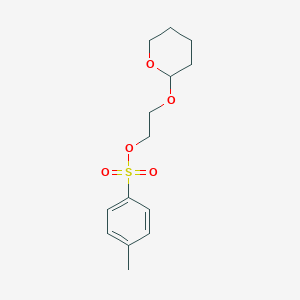

![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
